BenchChemオンラインストアへようこそ!

Beta Amyloid (1-30)

Alzheimer's disease Amyloid aggregation Biophysics

Select Aβ(1‑30) when your assay demands soluble, monomeric peptide free of fibrillization artifacts. Unlike full‑length Aβ40/42, this 30‑mer lacks the hydrophobic C‑terminal domain, remaining non‑aggregating at high µM concentrations. It is the validated substrate for stereoselective PrPC‑cellular uptake studies and the direct product of MMP‑2/‑9 proteolytic cleavage. The K6Aβ1‑30 derivative has reduced amyloid plaque burden in preclinical models, establishing Aβ(1‑30) as the starting material for safer Alzheimer’s vaccines.

Molecular Formula C150H217N43O48
Molecular Weight 3390.6
Cat. No. B1578822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta Amyloid (1-30)
Molecular FormulaC150H217N43O48
Molecular Weight3390.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta Amyloid (1-30): A Soluble, Non-Fibrillogenic Aβ Fragment for Aggregation-Independent Alzheimer's Research


Beta Amyloid (1-30), also designated Aβ(1-30) or Aβ1-30, is a truncated synthetic peptide comprising the first 30 amino acid residues of the full-length amyloid-beta protein [1]. This fragment lacks the highly hydrophobic C-terminal domain present in longer isoforms like Aβ(1-40) and Aβ(1-42), which is critical for their rapid aggregation and fibrillogenesis [2]. Consequently, Aβ(1-30) is characterized as a soluble, non-fibrillizing peptide that can be studied at high micromolar concentrations without forming amyloid aggregates [3]. It is recognized as a naturally occurring Aβ fragment found in human cerebrospinal fluid and brain tissue [4], and has been identified as a key intermediate product in the sequential proteolytic degradation of full-length Aβ by matrix metalloproteases (MMPs) [5].

Why Generic Substitution Fails for Beta Amyloid (1-30) in Aggregation and Receptor Studies


The selection of an Aβ peptide fragment for experimental use is not trivial and cannot be fulfilled by simply choosing a longer or shorter isoform based on availability or cost. The hydrophobic C-terminal residues (positions 31-42) drive the rapid nucleation and formation of neurotoxic oligomers and fibrils characteristic of full-length Aβ40 and Aβ42 [1]. In contrast, Aβ(1-30) lacks this aggregation-prone domain, rendering it soluble and non-fibrillogenic under standard assay conditions [2]. This fundamental biophysical divergence means that substituting Aβ(1-30) with a longer, aggregation-competent peptide will introduce confounding variables of fibrillation kinetics and oligomer-dependent toxicity. Furthermore, specific biological interactions, such as the stereoselective, aggregation-independent binding to the cellular prion protein (PrPC), have been mapped to residues within the Aβ(1-30) sequence [3]. Therefore, the use of a non-equivalent fragment would not only fail to replicate these specific, aggregation-decoupled mechanisms but would also require extensive additional controls to mitigate the effects of fibril formation, thereby compromising experimental reproducibility and data interpretation.

Beta Amyloid (1-30) Quantitative Differentiation Evidence: Aggregation Propensity, Solubility, Toxicity, and Receptor Binding Compared to Aβ(1-40) and Aβ(1-42)


Beta Amyloid (1-30) Demonstrates Complete Lack of Fibrillogenesis vs. Aβ(1-42) in Standard Aggregation Assays

Aβ(1-30) is explicitly defined by its inability to form amyloid fibrils under conditions where full-length Aβ42 rapidly aggregates [1]. In studies decoupling aggregation from cellular uptake, Aβ(1-30) was used specifically because it is 'nonfibrillizing' [2]. This stands in stark contrast to Aβ(1-42), which forms stable oligomers and fibrils with a lag time on the order of minutes to hours [3]. The absence of the hydrophobic C-terminal residues (31-42) in Aβ(1-30) prevents the formation of the cross-β sheet structure required for fibril elongation [4].

Alzheimer's disease Amyloid aggregation Biophysics

Beta Amyloid (1-30) Exhibits High Solubility (≥200 μM) Enabling High-Concentration Assays Without Precipitation

In contrast to the well-documented poor solubility of Aβ42, which requires pre-treatment with alkaline or organic solvents and tends to aggregate at concentrations >20-50 μM [1], Aβ(1-30) can be easily dissolved and used at high micromolar concentrations. Experimental protocols for NMR and circular dichroism spectroscopy routinely prepare Aβ(1-30) at concentrations of 200 μM in aqueous buffer without the need for denaturants or special solubilization steps [2]. This is attributed to the lack of the hydrophobic C-terminal region [3].

Alzheimer's disease Peptide solubility Assay development

Beta Amyloid (1-30) Mediates Aggregation-Independent, Stereoselective Binding to Cellular Prion Protein (PrPC) Identified via NMR

The soluble Aβ(1-30) peptide was instrumental in decoupling Aβ cellular uptake from aggregation. Using NMR spectroscopy, researchers identified the precise docking site on PrPC for Aβ(1-30), demonstrating that this interaction is stereoselective and aggregation-independent [1]. The uptake of Aβ(1-30) is dependent on PrPC expression, recapitulating a key feature of full-length Aβ internalization but without the confounding effects of oligomer formation [2]. This specific binding site within the N-terminal to central domain is absent in C-terminal fragments.

Alzheimer's disease Receptor binding Cellular uptake

Beta Amyloid (1-30) and Its Derivative K6Aβ1-30 Show Reduced Toxicity and Plaque Burden Compared to Aβ1-42 in Alzheimer's Mouse Models

Immunization studies in transgenic Alzheimer's mouse models (Tg2576) directly compared Aβ(1-30) derivatives to Aβ(1-42). The non-fibrillogenic derivative K6Aβ1-30 was shown to reduce amyloid burden to a similar extent as Aβ1-42, but without the associated toxicity seen in human trials with the full-length peptide [1]. Specifically, immunization with K6Aβ1-30[E18E19] resulted in a 29-34% reduction in the number of medium and small sized plaques compared to control Tg mice [2]. Furthermore, the peptide was designed to produce an attenuated immune response, avoiding the T-cell mediated toxicity linked to Aβ1-42 vaccination [3].

Alzheimer's disease Immunotherapy In vivo models

Beta Amyloid (1-30) Functions as a Key Intermediate in MMP-2/9 Proteolytic Cascade, Generating Non-Fibrillogenic, Non-Cytotoxic Fragments

Quantitative mass spectrometry studies have defined the sequential cleavage of full-length Aβ by matrix metalloproteases MMP-2 and MMP-9. Aβ(1-30) is a direct product of this degradation pathway. Notably, while recombinant human MMP-2 cleaved >80% of Aβ40 within the first hour of incubation [1], the resulting truncated fragments, including Aβ(1-30), were characterized as 'highly soluble and did not exhibit fibrillogenic properties or induce cytotoxicity in human cerebral microvascular endothelial or neuronal cells' [2]. This is in direct contrast to the fibrillar, cytotoxic nature of the parent Aβ42 molecule.

Alzheimer's disease Proteolysis Clearance mechanisms

Beta Amyloid (1-30) Primary Application Scenarios: Aggregation-Decoupled Mechanism Studies and Immunotherapy Development


Investigating Aggregation-Independent Aβ Cellular Uptake and Receptor-Mediated Signaling

Researchers studying the cellular internalization of Aβ, particularly via the PrPC receptor, require a ligand that is not confounded by aggregation. Aβ(1-30) serves as the ideal tool for these experiments, as demonstrated by its use in NMR studies to map the PrPC docking site and in cellular assays to show stereoselective, PrPC-dependent uptake [1]. This application allows for the isolation of receptor-ligand interactions from the complex oligomer-induced signaling cascades associated with full-length Aβ42.

Developing Safer Active Immunotherapies and Vaccine Candidates for Alzheimer's Disease

Given the adverse immune responses observed in clinical trials with Aβ1-42, there is a critical need for safer immunogens. Aβ(1-30) derivatives, particularly the K6Aβ1-30 construct, have been validated in preclinical models to reduce amyloid plaque burden (29-34% reduction in medium and small plaques) while eliciting an attenuated, less toxic immune response [2]. This makes Aβ(1-30) a key starting material for developing next-generation AD vaccines and for studying protective humoral immunity against Aβ pathology.

Probing Physiological Aβ Clearance and Proteolytic Degradation Pathways

To understand the role of enzymes like MMP-2 and MMP-9 in Aβ catabolism, researchers need access to both the substrate and the non-toxic cleavage products. Aβ(1-30) is a direct product of this pathway and its use as a standard or control in mass spectrometry and enzymatic assays is essential. Its non-fibrillogenic nature ensures that experimental readouts are not skewed by secondary aggregation, allowing for precise kinetic measurements of protease activity on Aβ [3].

Biophysical Studies Requiring High-Concentration, Soluble Aβ Peptides

Techniques such as NMR spectroscopy and circular dichroism (CD) often require peptide concentrations in the hundreds of micromolar range. The high aqueous solubility of Aβ(1-30) (up to ≥200 μM in standard buffers) enables these high-resolution structural studies without the precipitation or aggregation issues that plague longer Aβ isoforms. This is critical for determining the monomeric structure and dynamics of the N-terminal domain of Aβ, which is highly relevant for understanding early interactions with binding partners and cellular membranes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Beta Amyloid (1-30)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.